Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)- Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)- Potent, high affinity serotonin re-uptake inhibitor; selective in vivo. Displays moderate selectivity over noradrenalin and dopamine re-uptake in vitro (Ki values are 0.68, 2.9 and 36.8 nM for inhibition of serotonin, noradrenalin and dopamine uptake respectively in rat brain synaptosomes). Potently potentiates 5-HT-induced effects in vivo following oral administration. Biological activity resides predominantly in the (+)-enantiomer.
Brand Name: Vulcanchem
CAS No.: 96795-89-0
VCID: VC0004460
InChI: InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m1/s1
SMILES: CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24
Molecular Formula: C19H21NS
Molecular Weight: 295.4 g/mol

Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)-

CAS No.: 96795-89-0

Cat. No.: VC0004460

Molecular Formula: C19H21NS

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolo(2,1-a)isoquinoline, 1,2,3,5,6,10b-hexahydro-6-(4-(methylthio)phenyl)-, (6R,10bS)- - 96795-89-0

CAS No. 96795-89-0
Molecular Formula C19H21NS
Molecular Weight 295.4 g/mol
IUPAC Name (6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Standard InChI InChI=1S/C19H21NS/c1-21-15-10-8-14(9-11-15)18-13-20-12-4-7-19(20)17-6-3-2-5-16(17)18/h2-3,5-6,8-11,18-19H,4,7,12-13H2,1H3/t18-,19+/m1/s1
Standard InChI Key YVKDUIAAPBKHMJ-RBUKOAKNSA-N
Isomeric SMILES CSC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24
SMILES CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24
Canonical SMILES CSC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24

Structural and Chemical Characteristics

Molecular Architecture

The compound features a fused pyrroloisoquinoline core, a bicyclic system combining pyrrole and isoquinoline moieties. The 6-position of the hexahydro framework is substituted with a 4-(methylthio)phenyl group, introducing a sulfur-containing aromatic side chain. The stereochemistry is explicitly defined as (6R,10bS), which dictates its three-dimensional conformation and interaction with biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₁NS
Molecular Weight295.4 g/mol
CAS Registry Number103729-13-1
IUPAC Name(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline
Stereochemical Descriptor(6R,10bS)

The presence of the methylthio (-SMe) group enhances lipophilicity, potentially improving blood-brain barrier permeability, a trait critical for central nervous system (CNS)-targeted agents .

Stereochemical Significance

The (6R,10bS) configuration is achieved through asymmetric synthesis, often employing chiral auxiliaries or catalysts. Stereochemistry profoundly influences binding affinity; for instance, the (6S,10bR) enantiomer of related pyrroloisoquinolines exhibits distinct serotonin transporter (SERT) binding profiles compared to the (6R,10bS) form . Computational models suggest that the methylthiophenyl group adopts a pseudoaxial orientation in the (6R,10bS) isomer, optimizing hydrophobic interactions with target proteins.

Synthesis and Analytical Data

Analytical Characterization

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (295.4 g/mol) with <2 ppm error.

  • Chiral HPLC: Validates enantiomeric excess (>99% for (6R,10bS) form) .

  • X-ray Crystallography: Resolves the bicyclic framework and confirms stereochemistry.

Pharmacological Applications

Anticancer Activity

Pyrroloisoquinolines exhibit cytotoxicity via topoisomerase inhibition and intercalation into DNA. In a study evaluating analogues, compounds with 4-alkoxyphenyl substitutions showed IC₅₀ values of 1.93–33.84 µM against HeLa and T47D cell lines . While direct data for this compound is limited, its structural similarity to active derivatives suggests comparable mechanisms.

Neuroimaging Probes

The methylthio group facilitates radiolabeling with ¹¹C or ¹⁸F for positron emission tomography (PET). For example, (+)-[¹¹C]McN 5652, a related radiotracer, binds selectively to SERT in vivo . The (6R,10bS) configuration may enhance target specificity, reducing off-site binding in clinical imaging.

Future Directions

  • Mechanistic Studies: Elucidate interactions with topoisomerase II and serotonin transporters.

  • Prodrug Development: Enhance bioavailability via phosphate or ester prodrugs.

  • Multitarget Agents: Explore hybrid molecules combining pyrroloisoquinoline scaffolds with kinase inhibitors.

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